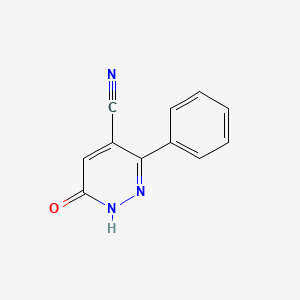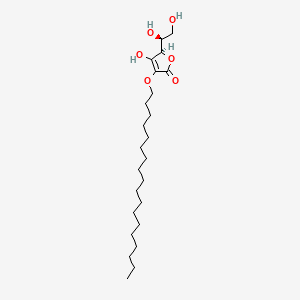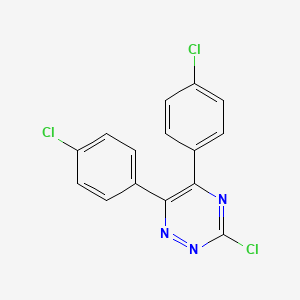
6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium is a chemical compound belonging to the isoquinolinium family. It is characterized by its unique structure, which includes three methoxy groups and a methyl group attached to the isoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium typically involves the reaction of appropriate precursors under specific conditions. One common method involves the methylation of 3,4-dihydro-6,7,8-trimethoxyisoquinoline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolinium derivatives.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium salts, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex isoquinoline derivatives.
Biology: Studies have explored its potential as a biochemical probe due to its interaction with specific enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.
Industry: It finds applications in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by inhibiting or activating specific proteins. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-4,4,6-trimethyl-2-pyrimidinethiol
- 6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium methyl sulfate
Uniqueness
This compound is unique due to its specific substitution pattern on the isoquinoline core. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for targeted research applications .
Properties
Molecular Formula |
C13H18NO3+ |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
6,7,8-trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium |
InChI |
InChI=1S/C13H18NO3/c1-14-6-5-9-7-11(15-2)13(17-4)12(16-3)10(9)8-14/h7-8H,5-6H2,1-4H3/q+1 |
InChI Key |
NFRZLCXZXQSXPU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC2=C(C(=C(C=C2CC1)OC)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Triethyl{5-[(triethylsilyl)oxy]pent-1-yn-1-yl}silane](/img/structure/B8472645.png)
![[2-(2,3-Dimethylanilino)phenyl]acetic acid](/img/structure/B8472648.png)

![[2-(2-Amino-ethoxy)-ethyl]-dipropyl-amine](/img/structure/B8472669.png)


![2,6-Piperidinedione, 1-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]-](/img/structure/B8472692.png)


